Cas no 54363-11-0 (rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a 3-methylbutyl substituent at the 2-position. This compound is of interest in synthetic and medicinal chemistry due to its stereochemical complexity, which makes it a valuable intermediate for asymmetric synthesis and pharmaceutical applications. The presence of both hydroxyl and branched alkyl groups enhances its utility in constructing structurally diverse molecules, such as bioactive compounds or chiral ligands. Its well-defined stereochemistry allows for precise control in reactions requiring enantioselectivity. The compound is typically characterized by high purity and stability, ensuring reproducibility in research and industrial processes.
rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol structure
54363-11-0 structure
Product name:rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
CAS No:54363-11-0
MF:C11H22O
MW:170.291783809662
CID:3415508
PubChem ID:1386257

rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • CYCLOHEXANOL, 2-(3-METHYLBUTYL)-, TRANS-
    • rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
    • EN300-1637256
    • 54363-11-0
    • Inchi: InChI=1S/C11H22O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h9-12H,3-8H2,1-2H3/t10-,11+/m0/s1
    • InChI Key: BUZQSNSPVVCNMW-WDEREUQCSA-N

Computed Properties

  • Exact Mass: 170.167065321Da
  • Monoisotopic Mass: 170.167065321Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3.5

rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1637256-0.25g
rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
54363-11-0
0.25g
$1432.0 2023-05-25
Enamine
EN300-1637256-10.0g
rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
54363-11-0
10g
$6697.0 2023-05-25
Enamine
EN300-1637256-2.5g
rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
54363-11-0
2.5g
$3051.0 2023-05-25
Enamine
EN300-1637256-0.1g
rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
54363-11-0
0.1g
$1371.0 2023-05-25
Enamine
EN300-1637256-1.0g
rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
54363-11-0
1g
$1557.0 2023-05-25
Enamine
EN300-1637256-50mg
rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
54363-11-0
50mg
$468.0 2023-09-22
Enamine
EN300-1637256-100mg
rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
54363-11-0
100mg
$490.0 2023-09-22
Enamine
EN300-1637256-500mg
rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
54363-11-0
500mg
$535.0 2023-09-22
Enamine
EN300-1637256-2500mg
rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
54363-11-0
2500mg
$1089.0 2023-09-22
Enamine
EN300-1637256-0.05g
rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol
54363-11-0
0.05g
$1308.0 2023-05-25

Additional information on rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol

Professional Introduction to rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol (CAS No. 54363-11-0)

Rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol, a compound with the chemical identifier CAS No. 54363-11-0, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure compound has garnered attention due to its unique structural properties and potential applications in drug development and biochemical research.

The molecular structure of rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol consists of a cyclohexane ring substituted with a (3-methylbutyl) group at the 2-position and an hydroxyl group at the 1-position. The (1R,2S) configuration specifies the stereochemistry of the molecule, which is crucial for its biological activity. This stereochemical arrangement influences how the compound interacts with biological targets, making it a valuable candidate for further investigation.

In recent years, there has been a growing interest in chiral compounds like rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol due to their role in asymmetric synthesis and their potential as pharmacologically active agents. The cyclohexane ring provides a rigid scaffold that can be modified to create diverse pharmacophores, while the hydroxyl group and the (3-methylbutyl) side chain offer opportunities for further functionalization.

One of the most compelling aspects of this compound is its utility in the synthesis of more complex molecules. The stereochemistry of rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol makes it an excellent building block for creating enantiomerically pure drugs. Enantiopure drugs are often more effective and have fewer side effects compared to racemic mixtures, as they interact more specifically with biological targets.

Recent studies have explored the use of rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol in the development of novel therapeutic agents. For instance, researchers have investigated its potential as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The cyclohexane ring can be modified to introduce pharmacophores that are known to be effective in reducing inflammation and pain.

The (3-methylbutyl) group in rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol also provides a handle for further chemical modification. This side chain can be used to attach other functional groups or to create linkages with other molecules, enabling the design of complex drug candidates. Such modifications are essential for optimizing drug properties such as solubility, bioavailability, and metabolic stability.

In addition to its pharmaceutical applications, rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol has been studied for its role in biochemical research. The compound can serve as a reference standard for chiral separations and can be used to develop new methods for enantiomer resolution. These methods are critical for producing enantiopure drugs on an industrial scale.

The synthesis of rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol presents interesting challenges due to its stereochemical complexity. However, advances in synthetic chemistry have made it possible to produce this compound with high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral auxiliary-assisted synthesis have been employed to achieve this goal.

The growing interest in chiral chemistry has also led to the development of new analytical methods for characterizing enantiomeric purity. Techniques such as chromatography, spectroscopy, and crystallography are essential for confirming the structure and stereochemistry of compounds like rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol. These methods ensure that the compound meets the stringent requirements for pharmaceutical use.

In conclusion, rac-(1R,2S)-2-(3-methylbutyl)cyclohexan-1-ol (CAS No. 54363-11-0) is a versatile and important compound with significant applications in pharmaceutical chemistry and biochemistry. Its unique structural properties make it a valuable building block for drug development and a useful tool in biochemical research. As our understanding of chiral chemistry continues to evolve, compounds like this will play an increasingly important role in creating novel therapeutic agents.

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